Cas no 2167581-54-4 (2-Ethoxy-5-iodobenzaldehyde)

2-Ethoxy-5-iodobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Ethoxy-5-iodobenzaldehyde

- 2-Ethoxy-5-iodo-benzaldehyde

-

- インチ: 1S/C9H9IO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3

- InChIKey: BXHADEAJEKCFGM-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=C(C=O)C=1)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 150

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26.3

2-Ethoxy-5-iodobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | BA20303-500mg |

2-Ethoxy-5-iodobenzaldehyde |

2167581-54-4 | 95% | 500mg |

$183.00 | 2024-04-20 | |

| abcr | AB567539-250mg |

2-Ethoxy-5-iodobenzaldehyde; . |

2167581-54-4 | 250mg |

€193.10 | 2024-08-02 | ||

| abcr | AB567539-1g |

2-Ethoxy-5-iodobenzaldehyde; . |

2167581-54-4 | 1g |

€333.20 | 2024-08-02 | ||

| A2B Chem LLC | BA20303-250mg |

2-Ethoxy-5-iodobenzaldehyde |

2167581-54-4 | 95% | 250mg |

$139.00 | 2024-04-20 | |

| A2B Chem LLC | BA20303-1g |

2-Ethoxy-5-iodobenzaldehyde |

2167581-54-4 | 95% | 1g |

$242.00 | 2024-04-20 | |

| abcr | AB567539-10g |

2-Ethoxy-5-iodobenzaldehyde; . |

2167581-54-4 | 10g |

€1754.50 | 2024-08-02 | ||

| abcr | AB567539-5g |

2-Ethoxy-5-iodobenzaldehyde; . |

2167581-54-4 | 5g |

€1054.80 | 2024-08-02 | ||

| Aaron | AR01K6OR-1g |

2-Ethoxy-5-iodobenzaldehyde |

2167581-54-4 | 95% | 1g |

$800.00 | 2025-02-12 | |

| Aaron | AR01K6OR-250mg |

2-Ethoxy-5-iodobenzaldehyde |

2167581-54-4 | 95% | 250mg |

$500.00 | 2025-02-12 |

2-Ethoxy-5-iodobenzaldehyde 関連文献

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

2-Ethoxy-5-iodobenzaldehydeに関する追加情報

2-Ethoxy-5-IodoBenzaldehyde: A Comprehensive Overview

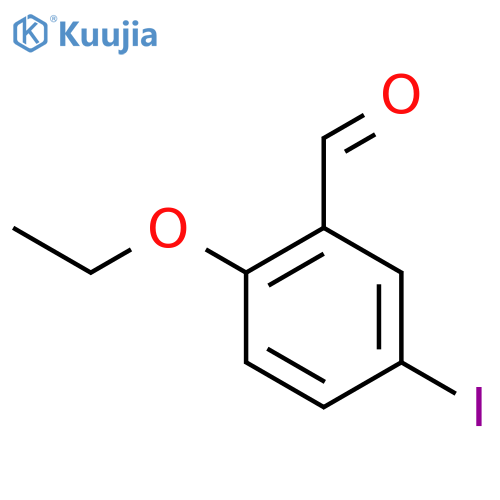

2-Ethoxy-5-iodobenzaldehyde, also known by its CAS number 2167581-54-4, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of benzaldehyde, featuring an ethoxy group at the 2-position and an iodine atom at the 5-position. The combination of these substituents imparts unique chemical and physical properties, making it a valuable compound for various applications.

The structure of 2-ethoxy-5-iodobenzaldehyde consists of a benzene ring with three substituents: an aldehyde group (-CHO) at the 1-position, an ethoxy group (-OCH₂CH₃) at the 2-position, and an iodine atom (I) at the 5-position. This substitution pattern creates a molecule with interesting electronic and steric properties. The aldehyde group is highly reactive, making it a key functional group in many chemical reactions. The ethoxy group introduces electron-donating effects, which can influence the reactivity of the molecule, while the iodine atom adds a halogen substituent that can participate in various substitution reactions.

Recent studies have highlighted the potential of benzaldehyde derivatives like 2-ethoxy-5-iodobenzaldehyde in drug discovery. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds. The iodine atom in this compound serves as an excellent leaving group, enabling nucleophilic substitution reactions that can lead to the formation of diverse pharmaceutical agents. Additionally, the ethoxy group enhances solubility and bioavailability, making it a favorable starting material for medicinal chemists.

In terms of synthesis, 2-ethoxy-5-iodobenzaldehyde can be prepared via several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an ethyl group is introduced onto a benzene ring followed by iodination and oxidation to form the aldehyde group. Another method utilizes coupling reactions, such as the Ullmann coupling or Suzuki-Miyaura coupling, to introduce the iodine atom at specific positions on the aromatic ring. These synthetic routes are highly efficient and scalable, making them suitable for industrial production.

The physical properties of 2-ethoxy-5-iodobenzaldehyde are also worth noting. It exists as a crystalline solid at room temperature with a melting point around 130°C. Its solubility in organic solvents like dichloromethane and ethyl acetate makes it ideal for use in organic reactions. The compound is also relatively stable under normal conditions but may degrade under strong acidic or basic conditions due to the reactivity of the aldehyde group.

In materials science, benzaldehyde derivatives like 2-ethoxy-5-iodobenzaldehyde have been explored for their potential in creating advanced materials such as polymers and nanoparticles. The presence of multiple functional groups allows for cross-linking and self-assembling properties, which are crucial for developing high-performance materials. Recent research has focused on using this compound as a building block for creating stimuli-responsive polymers that can respond to external stimuli like temperature or pH changes.

The electronic properties of 2-ethoxy-5-iOdobenzaldehyde make it an interesting candidate for applications in electronics and optoelectronics. The conjugated system formed by the benzene ring and substituents enables efficient charge transport, which is essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have investigated its use as an electron donor material in OLEDs due to its ability to facilitate electron injection from cathodes.

In conclusion, 2-EthOxy-S-IodoBenzAlDeHyde, with its unique structure and versatile properties, continues to be a focal point in various scientific disciplines. Its role as a precursor in drug discovery, material synthesis, and electronic applications underscores its importance in modern chemistry. As research progresses, new applications and insights into this compound are expected to emerge, further solidifying its place in both academic and industrial settings.

2167581-54-4 (2-Ethoxy-5-iodobenzaldehyde) 関連製品

- 2097947-44-7(2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2228667-44-3(tert-butyl 4-(2-amino-3-hydroxy-2-methylpropyl)piperidine-1-carboxylate)

- 2228592-59-2(3,3-difluoro-3-{pyrazolo1,5-apyrimidin-6-yl}propanoic acid)

- 1011405-07-4(Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide)

- 1806676-37-8(4-(3-Bromo-2-oxopropyl)-2-ethylmandelic acid)

- 14919-24-5(Methyl 2-hydroxyundecanoate)

- 2199832-70-5(1-(2-Chlorophenyl)-N-[4-fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1H-pyrazole-4-carboxamide)

- 2307671-05-0(5-Bromo-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-2-nitro-pyridine)

- 185378-81-8(3-(1-Aminopropyl)-1-adamantanol hydrochloride)

- 1691117-12-0(METHYL 2-AMINO-2-(2,4,5-TRIFLUOROPHENYL)ACETATE)